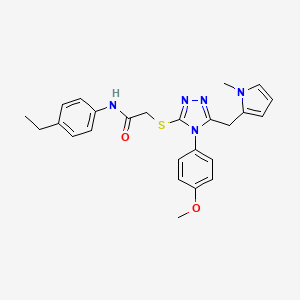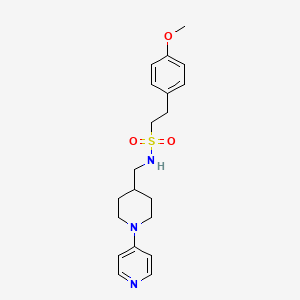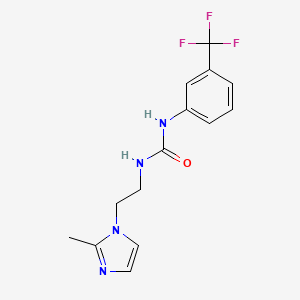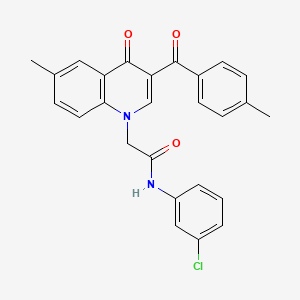![molecular formula C15H15N3O6 B2546687 ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate CAS No. 303997-29-7](/img/structure/B2546687.png)
ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate
Vue d'ensemble
Description
Ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a compound that falls within the broader class of carbamate derivatives. These compounds have been extensively studied due to their biological activities and potential therapeutic applications, particularly in the field of cancer research.
Synthesis Analysis
The synthesis of carbamate derivatives often involves transformations at the carbamate group, as well as reductive cyclization of nitropyridine intermediates and hydride reduction of heteroaromatic compounds . Directed lithiation has also been employed as a method to introduce substituents into the carbamate structure, as seen in the case of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which is lithiated and then reacted with various electrophiles to yield substituted products .
Molecular Structure Analysis
The molecular structure of carbamate derivatives can vary significantly, with some molecules exhibiting planar conformations and others adopting more complex geometries. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate has all non-H atoms lying on a mirror plane, forming simple chains through hydrogen bonding . The presence of substituents like iodine can lead to the formation of sheets through a combination of hydrogen bonds and dipolar contacts .
Chemical Reactions Analysis
Carbamate derivatives can undergo a variety of chemical reactions. For example, ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate can metabolize to form a product by cleavage of the ethyl carbamate moiety . Additionally, reactions with hydrazines can lead to the formation of modified pyrimidines and dipyrimidinones, as seen in the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate derivatives are influenced by their molecular structure and substituents. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of bulky aliphatic groups in place of ethyl in the carbamate moiety can reduce the biological activity of the compound . The crystalline structure can also influence the intermolecular interactions, as seen in the different hydrogen bonding patterns and pi-pi stacking interactions in various carbamate derivatives .
Applications De Recherche Scientifique
Antimitotic Agents
Research on chiral isomers of related compounds has highlighted their significance in biological systems, with specific isomers exhibiting higher potency in antimitotic activity. These findings are crucial for developing therapeutic agents targeting cell division processes (C. Temple & G. Rener, 1992).
Antimicrobial and Antioxidant Studies
Compounds structurally similar to ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These findings are vital for pharmaceutical applications where such properties are desirable (K. Raghavendra et al., 2016).
Directed Lithiation
Directed lithiation techniques involving structurally related compounds provide a method for synthesizing substituted products with high yields. This method is instrumental in organic synthesis, allowing for the targeted modification of molecules (Keith Smith et al., 2013).
Regioselective Synthesis
Studies on the regioselective synthesis of pyrazole derivatives from related starting materials offer insights into the control of chemical reactions to favor specific products. This research is foundational for synthetic chemistry, enabling the precise construction of complex molecules (W. Ashton & G. Doss, 1993).
Propriétés
IUPAC Name |
ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-24-15(22)17-13(20)11-8-18(14(21)16-12(11)19)9-4-6-10(23-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,19,21)(H,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBCQMRUNTXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331640 | |
| Record name | ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate | |
CAS RN |
303997-29-7 | |
| Record name | ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)
![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)
